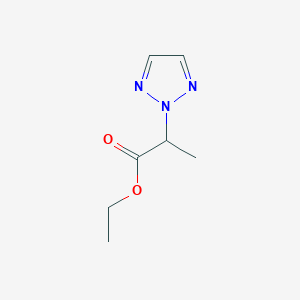
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, often carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a benzoic acid moiety instead of an ester group.
Uniqueness
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
ethyl 2-(triazol-2-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-8-4-5-9-10/h4-6H,3H2,1-2H3 |
Clé InChI |
LFSHHDGJAUFZGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1N=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
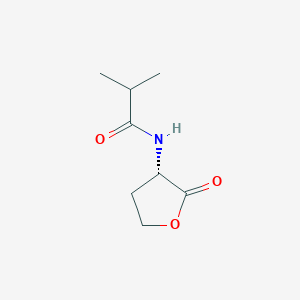
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
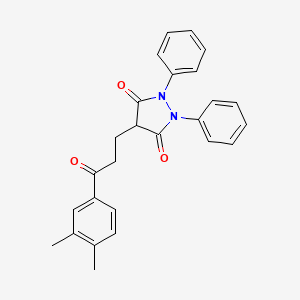

![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
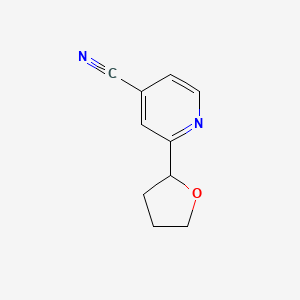
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
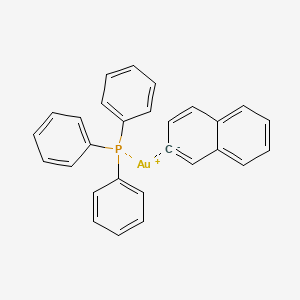
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
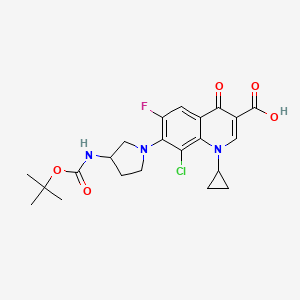
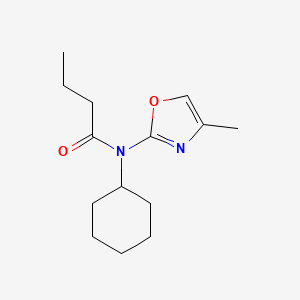
![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
